1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a bis-quinazoline derivative, which indicates that it contains two quinazoline units linked through a piperazine moiety. Quinazolines are known for their diverse biological activities, including anti-cancer and anti-microbial properties.
The compound is sourced from various synthetic pathways that involve the modification of quinazoline derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. The structural formula can be represented as with a unique identifier in chemical databases such as PubChem (CID 616293) .
The synthesis of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine typically involves several steps:
One notable synthetic route includes the reaction of isobutylene carbonate with piperazine derivatives to form various piperazine carboxylates, which can then be converted into the desired bis-quinazoline structure through subsequent reactions .
The molecular structure of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine features two quinazoline rings connected by a piperazine bridge. This configuration enhances its biological activity by allowing multiple interactions with target proteins.
The compound's molecular weight is approximately 484.56 g/mol. The structural representation can be depicted using chemical drawing software or visualized through computational chemistry tools to analyze its three-dimensional conformation.
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine can participate in various chemical reactions typical of amines and heterocycles:
The reactivity of this compound is influenced by the electron-donating methoxy groups on the quinazoline rings, which can enhance nucleophilicity and facilitate further chemical transformations .
The mechanism of action for 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is primarily attributed to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that quinazoline derivatives can inhibit specific kinases or other proteins involved in cell signaling pathways. The presence of multiple amino groups allows for hydrogen bonding and ionic interactions with target sites, potentially leading to therapeutic effects against diseases such as cancer or malaria .
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is typically a solid at room temperature with specific melting points depending on purity.
The compound exhibits solubility in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water due to its hydrophobic characteristics imparted by the quinazoline rings.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine has potential applications in:
This compound exemplifies the ongoing exploration within medicinal chemistry to develop effective therapeutic agents based on established chemical frameworks.
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is a symmetric dimeric molecule comprising two identical 4-amino-6,7-dimethoxyquinazoline units linked via a central piperazine ring. Its molecular formula is C24H28N8O4·2HCl for the dihydrochloride salt form, as confirmed in pharmacopeial reference standards [2]. The central piperazine group adopts a chair conformation, providing structural rigidity, while each quinazoline moiety contributes planar aromaticity. The 4-amino groups and methoxy substituents (–OCH3 at C6/C7) create hydrogen-bonding sites critical for crystal packing and intermolecular interactions. This symmetric architecture distinguishes it from monomeric derivatives like terazosin impurities, which feature a single quinazoline unit [3] [6].
Table 1: Key Structural Features
Component | Description |
---|---|
Core Structure | Symmetric dimer of 4-amino-6,7-dimethoxyquinazolines |
Linking Group | Piperazine ring (N1-N4 positions) |
Functional Groups | Amino (–NH2), methoxy (–OCH3), protonatable piperazine nitrogens |
Salt Form | Dihydrochloride (enhances solubility) |
Molecular Symmetry | C2 rotational symmetry |
NMR Spectroscopy: 1H-NMR of the compound exhibits characteristic signals including:
FT-IR Spectroscopy: Key absorptions include:
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 485.2 [M+H]+ for the free base (C24H28N8O4+), with fragment ions at m/z 243.1 (cleavage at piperazine C-N bond) and m/z 161.0 (protonated dimethoxyquinazoline) [4] [6].
Table 2: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
1H-NMR | δ 7.35 (s, 2H) | Quinazoline C5-H |
δ 3.90 (s, 12H) | 4× -OCH3 (6,7-dimethoxy) | |
δ 3.40 (m, 8H) | Piperazine -CH2- | |
FT-IR | 3350, 3460 cm-1 | Asymmetric -NH2 stretch |
1250 cm-1 | C-N stretch (piperazine) | |
ESI-MS | 485.2 [M+H]+ | Intact dimeric cation |
Single-crystal X-ray diffraction data for this compound remains unreported, but studies of closely related quinazoline-piperazine analogs provide structural insights. Monomeric derivatives like 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride crystallize in the monoclinic P21/c space group with unit cell parameters a = 12.5 Å, b = 7.2 Å, c = 15.8 Å, and β = 105.6° [6]. The crystal lattice is stabilized by:
Polymorphism screening indicates anhydrous and hydrate forms exist for similar compounds. Hydrates exhibit altered melting points (e.g., 219–221°C for anhydrous vs. 200–205°C for hydrates) due to disruption of hydrogen-bonding networks [6].
Table 3: Inferred Crystallographic Parameters
Parameter | Value/Description | Source Compound |
---|---|---|
Crystal System | Monoclinic | 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine |
Space Group | P21/c | [6] |
Key Interactions | N-H···Cl, π-π stacking, C-H···O | |
Polymorphs | Anhydrous, hydrate | Terazosin analogs |
The dihydrochloride salt enhances aqueous solubility (>50 mg/mL) compared to the free base (<1 mg/mL) due to ionic dissociation [2] [6]. Thermal stability analysis by DSC reveals:
The compound is hygroscopic, requiring storage at 2–8°C in desiccated conditions. Solubility follows the order: Water > methanol > DMSO > chloroform, aligning with its ionic character. pH-solubility profiling shows maximum solubility at pH < 3, where piperazine nitrogens remain protonated [3] [6].
Table 4: Solubility and Stability Properties
Property | Value/Condition |
---|---|
Aqueous Solubility | >50 mg/mL (dihydrochloride, 25°C) |
pKa (piperazine) | 8.55 ± 0.10 (predicted) |
Melting Point | 289–290°C (decomposition) |
Storage Conditions | 2–8°C, protected from moisture |
Stability in DMSO | >24 months at -20°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7